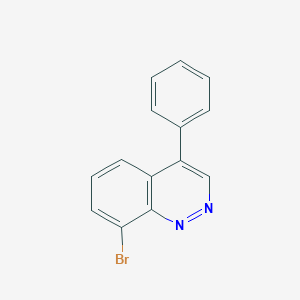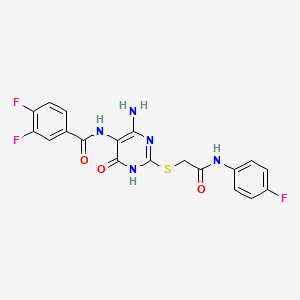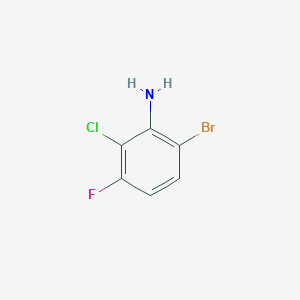
4-(2-Bromophenyl)-4-hydroxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)-4-hydroxybutan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a hydroxybutanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-4-hydroxybutan-2-one typically involves the bromination of phenyl derivatives followed by the introduction of the hydroxybutanone group. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the phenyl ring. This is followed by a series of reactions to attach the hydroxybutanone group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The subsequent steps to introduce the hydroxybutanone group are carried out in reactors designed to handle the specific reaction conditions required for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)-4-hydroxybutan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 4-(2-Bromophenyl)-4-oxobutan-2-one.
Reduction: Formation of 4-(2-Bromophenyl)-4-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Bromophenyl)-4-hydroxybutan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 4-(2-Bromophenyl)-4-hydroxybutan-2-one exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxybutanone group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl derivative with different functional groups.
4-Bromophenol: A simpler brominated phenyl compound with a hydroxyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a bromophenyl group and additional functional groups .
Uniqueness
4-(2-Bromophenyl)-4-hydroxybutan-2-one is unique due to its specific combination of a brominated phenyl ring and a hydroxybutanone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
4-(2-bromophenyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C10H11BrO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3 |
Clé InChI |
AAAAEHXIPOOSSA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(C1=CC=CC=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


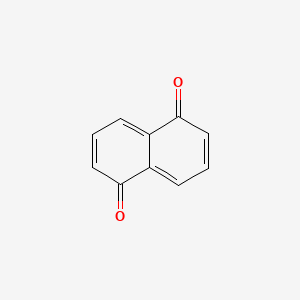
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14128895.png)

![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)

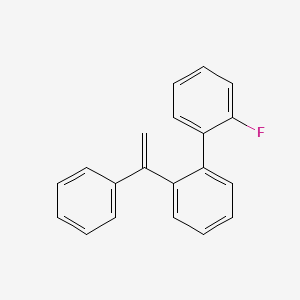
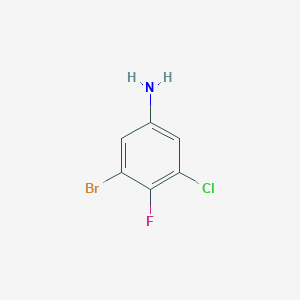
![4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B14128924.png)
![2-Methyl-N-[1-(1-naphthalenyl)ethyl]benzamide](/img/structure/B14128925.png)
